molecular formula C23H29N3O5S B404082 N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B404082
M. Wt: 459.6g/mol
InChI Key: WVIUWTDSWLNEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C23H29N3O5S and a molecular weight of 459.6 g/mol This compound is characterized by its unique structure, which includes a cyclopentylidenehydrazino group, a dimethylphenyl group, and a bis(methyloxy)benzenesulfonamide moiety

Preparation Methods

The synthesis of N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the cyclopentylidenehydrazino group: This step involves the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine.

    Introduction of the oxoethyl group: The cyclopentylidenehydrazine is then reacted with an appropriate oxoethylating agent to introduce the oxoethyl group.

    Coupling with the dimethylphenyl group: The resulting intermediate is then coupled with a 3,5-dimethylphenyl derivative under suitable conditions.

    Formation of the bis(methyloxy)benzenesulfonamide moiety: Finally, the compound is reacted with a bis(methyloxy)benzenesulfonamide derivative to form the desired product.

Industrial production methods for this compound would involve optimizing these reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylidenehydrazino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it into a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Interacting with receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in cellular responses.

    Modulating gene expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

  • N-(2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide : This compound has a similar structure but contains a chloro and nitro group instead of the cyclopentylidenehydrazino group.
  • N-(2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxoethyl)tetradecanamide : This compound has a hydroxybenzylidene group and a tetradecanamide moiety, making it structurally similar but functionally different.
  • N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide : This compound contains a hydroxybenzylidene group and trimethoxybenzamide moiety, providing a basis for comparison in terms of reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)acetamide

InChI

InChI=1S/C23H29N3O5S/c1-16-11-17(2)13-19(12-16)26(15-23(27)25-24-18-7-5-6-8-18)32(28,29)20-9-10-21(30-3)22(14-20)31-4/h9-14H,5-8,15H2,1-4H3,(H,25,27)

InChI Key

WVIUWTDSWLNEDL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=C2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=C2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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